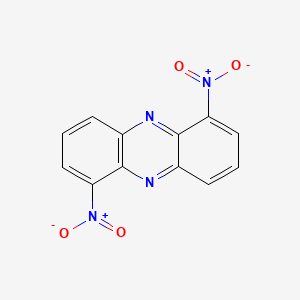![molecular formula C21H16O3 B13820181 3-(benzyloxy)-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B13820181.png)
3-(benzyloxy)-1-methyl-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-phenylmethoxybenzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-ones It is characterized by its unique molecular structure, which includes a chromenone core substituted with a methyl group at position 1 and a phenylmethoxy group at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-phenylmethoxybenzo[c]chromen-6-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3,4-dichlorocoumarins with a 1,3-butadiene in a tandem photo-thermal-photo reaction sequence. This method does not require a metal catalyst or peroxide promoter, making it an efficient and versatile approach .
Industrial Production Methods
Industrial production of 1-methyl-3-phenylmethoxybenzo[c]chromen-6-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-methyl-3-phenylmethoxybenzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
1-methyl-3-phenylmethoxybenzo[c]chromen-6-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-methyl-3-phenylmethoxybenzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-methyl-3-phenylmethoxybenzo[c]chromen-6-one can be compared with other similar compounds, such as:
Chromanone: Chromanone or chroman-4-one is structurally similar but lacks the C2-C3 double bond present in chromenones.
The uniqueness of 1-methyl-3-phenylmethoxybenzo[c]chromen-6-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C21H16O3 |
|---|---|
分子量 |
316.3 g/mol |
IUPAC名 |
1-methyl-3-phenylmethoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H16O3/c1-14-11-16(23-13-15-7-3-2-4-8-15)12-19-20(14)17-9-5-6-10-18(17)21(22)24-19/h2-12H,13H2,1H3 |
InChIキー |
PJAUYUOMQUSBCK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


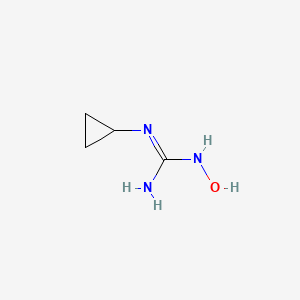
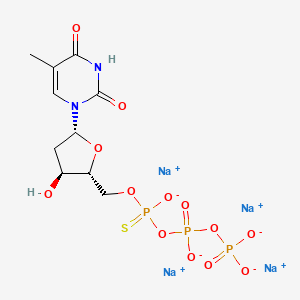
![(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13820118.png)
![4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B13820119.png)
![(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid](/img/structure/B13820123.png)

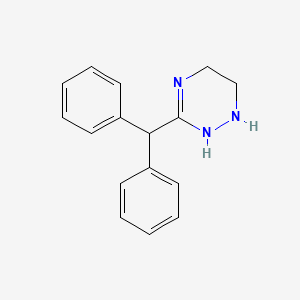
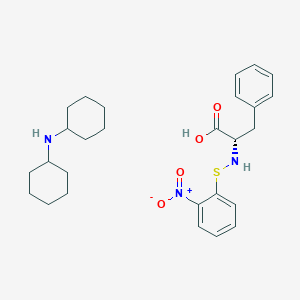
![2-Hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B13820158.png)
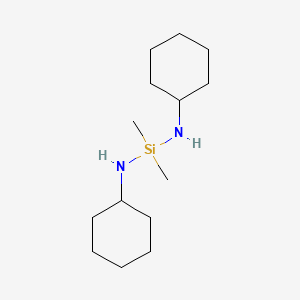
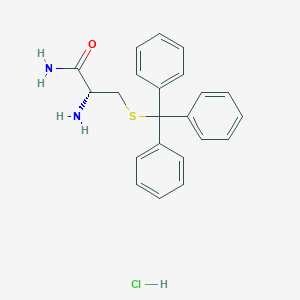
![(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B13820186.png)
![2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]](/img/structure/B13820192.png)
